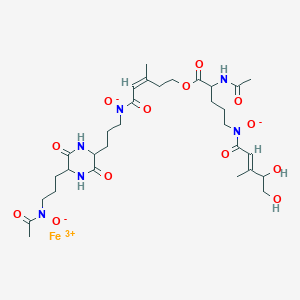

Hydroxyneocoprogen I

Description

Properties

CAS No. |

135500-10-6 |

|---|---|

Molecular Formula |

C31H47FeN6O13 |

Molecular Weight |

767.6 g/mol |

IUPAC Name |

[(Z)-5-[3-[5-[3-[acetyl(oxido)amino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 2-acetamido-5-[[(E)-4,5-dihydroxy-3-methylpent-2-enoyl]-oxidoamino]pentanoate;iron(3+) |

InChI |

InChI=1S/C31H47N6O13.Fe/c1-19(11-15-50-31(46)25(32-21(3)39)10-7-14-37(49)28(43)17-20(2)26(41)18-38)16-27(42)36(48)13-6-9-24-30(45)33-23(29(44)34-24)8-5-12-35(47)22(4)40;/h16-17,23-26,38,41H,5-15,18H2,1-4H3,(H,32,39)(H,33,45)(H,34,44);/q-3;+3/b19-16-,20-17+; |

InChI Key |

UHRPREMPADIQSN-HNSQUHKSSA-N |

SMILES |

CC(=CC(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C)[O-])[O-])CCOC(=O)C(CCCN(C(=O)C=C(C)C(CO)O)[O-])NC(=O)C.[Fe+3] |

Isomeric SMILES |

C/C(=C/C(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C)[O-])[O-])/CCOC(=O)C(CCCN(C(=O)/C=C(\C)/C(CO)O)[O-])NC(=O)C.[Fe+3] |

Canonical SMILES |

CC(=CC(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C)[O-])[O-])CCOC(=O)C(CCCN(C(=O)C=C(C)C(CO)O)[O-])NC(=O)C.[Fe+3] |

Synonyms |

hydroxyneocoprogen I |

Origin of Product |

United States |

Occurrence and Natural Sources of Hydroxyneocoprogen I

Environmental Contexts of Production

Iron-Limited Conditions

Iron is an indispensable nutrient for the growth and development of the vast majority of microorganisms. Despite being the fourth most abundant element on Earth, its bioavailability is severely limited in aerobic, near-neutral pH environments due to the formation of insoluble ferric oxyhydroxide polymers. To circumvent this limitation, microorganisms have evolved sophisticated mechanisms, with siderophore production being a primary strategy.

Under conditions of low iron availability, the biosynthesis and transport systems for siderophores, including Hydroxyneocoprogen I, are actively upregulated. This regulatory response is critical for microbial survival and competitiveness in iron-deficient habitats.

Detailed research findings illustrate the intricate regulation of siderophore production in response to iron levels:

Transcriptional Regulation: In fungi, the regulation of siderophore biosynthesis is often controlled by transcriptional repressor proteins, known as GATA factor proteins. These proteins bind to specific DNA regions called Fur boxes within the siderophore biosynthesis genes. When iron concentrations are low, the Fur protein detaches from the Fur box, leading to the activation of these genes and subsequent siderophore synthesis.

Specific Fungal Responses: In the phytopathogenic fungus Alternaria alternata, for instance, the transcription factor AaHapX plays a pivotal role in activating iron acquisition genes under low-iron conditions. Conversely, under iron-replete conditions, the siderophore suppressor gene AaSreA is upregulated, which inhibits siderophore production.

Impact on Iron Uptake: Studies utilizing techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have confirmed the presence of this compound as an extracellular siderophore in Alternaria alternata. Furthermore, experiments with mutant strains, such as autophagy-deficient ΔAaatg8 and those lacking extracellular siderophore synthesis (ΔAanps6), have demonstrated a compromised ability to acquire iron ions from the environment. This highlights the essential role of siderophores like this compound in facilitating iron uptake under iron-limited conditions.

The following table summarizes some of the fungal sources and the types of siderophores they produce, illustrating the diversity of these iron-chelating compounds.

| Fungal Source | Siderophore Type(s) | Specific Siderophores Identified (Examples) |

| Alternaria alternata | Hydroxamate | This compound, Dimerumic acid, Hydroxycoprogen, Neocoprogen I, Coprogen (B1513091), Ferricrocin (intracellular) |

| Alternaria longipes | Trihydroxamate | Hydroxycoprogen I, this compound, Nδ-dimethyl coprogen, Nδ-dimethyl neocoprogen I, Nδ-dimethyl isoneocoprogen nih.gov |

| Penicillium sp. | Hydroxamate | Coprogen |

| Ustilago sphaerogena | Hydroxamate | Ferrichrome, Ferrichrome A |

| Cunninghamella elegans | Carboxylate | Rhizoferrin (B1680593) |

| Penicillium bilaii | Catecholate | Pistillarin |

| Various Fungi | Hydroxamate (general), Carboxylate, Phenolate (rare) | Fusarinines, Coprogens, Ferrichromes, Rhizoferrin |

Biosynthetic Pathways and Precursors of Hydroxyneocoprogen I

General Fungal Siderophore Biosynthesis Overview

Fungal siderophores, predominantly hydroxamates, are crucial for iron acquisition and are synthesized through complex enzymatic processes nih.govnih.govnih.gov. The general biosynthetic pathway for fungal siderophores involves a series of modifications to a basic structural unit, characterized by hydroxyornithine nih.govnih.govnih.gov.

L-Ornithine as a Biosynthetic Precursor

L-ornithine serves as a fundamental biosynthetic precursor for fungal siderophores nih.govresearchgate.netnih.govnih.govresearchgate.net. This amino acid undergoes a series of enzymatic transformations to form the core units of hydroxamate siderophores nih.govnih.gov. The demand for L-ornithine for siderophore biosynthesis is significant, and its production can be actively upregulated under iron starvation conditions nih.gov.

Role of L-Ornithine N5-oxygenase (SidA)

The initial and committed step in the biosynthesis of hydroxamate siderophores is the N⁵-hydroxylation of L-ornithine nih.govnih.govnih.govresearchgate.netresearchgate.net. This crucial reaction is catalyzed by L-ornithine N⁵-oxygenase, an enzyme often referred to as SidA (siderophore biosynthesis protein A) nih.govnih.govresearchgate.netnih.gov. SidA is a flavin-dependent monooxygenase that converts L-ornithine into N⁵-hydroxy-L-ornithine nih.govresearchgate.netnih.gov. This enzyme is widely distributed among eukaryotes, including various fungal pathogens, and is typically produced under iron-limited conditions researchgate.netnih.gov. For instance, in Aspergillus fumigatus, SidA is essential for the biosynthesis of siderophores like triacetylfusarinine C and ferricrocin researchgate.netnih.gov.

Non-Ribosomal Peptide Synthetase (NRPS)-Dependent Pathways

Most fungal hydroxamate siderophores, including those like coprogen (B1513091) and neocoprogen, are synthesized via non-ribosomal peptide synthetase (NRPS)-dependent pathways nih.govresearchgate.netnih.govnih.govresearchgate.net. NRPSs are large, multimodular enzyme complexes that assemble peptides without a ribosomal template researchgate.netnih.govnih.gov.

Modular Enzyme Complexes in NRPS Systems

NRPS enzymes operate in an assembly-line fashion, composed of multiple modules, each responsible for incorporating a specific building block into the growing peptide chain researchgate.netnih.gov. A typical NRPS module generally consists of several distinct structural domains: an adenylation (A) domain, a thiolation (T) or peptidyl carrier protein (PCP) domain, and a condensation (C) domain mdpi.comresearchgate.netnih.gov. These modular enzyme complexes facilitate the sequential addition of amino acids and other precursors nih.gov.

Specificity of NRPS in Amino Acid Selection

The adenylation (A) domain within each NRPS module is primarily responsible for the selection and activation of specific amino acid substrates researchgate.netnih.govnih.govnih.gov. NRPS enzymes can select from a wide range of amino acid substrates, including non-proteinogenic amino acids mdpi.comresearchgate.netnih.gov. The A-domains act as "gatekeepers" in determining the NRPS substrates, and their specificity is often governed by a "code" of specific amino acid residues within their active site researchgate.net. This specificity ensures the precise incorporation of building blocks into the non-ribosomal peptide product.

Enzymatic Steps in Hydroxyneocoprogen I Synthesis

While the precise, detailed enzymatic steps specifically for this compound are not extensively documented in the available literature, its classification as a trihydroxamate siderophore, related to coprogen and neocoprogen I, allows for inference based on the general pathway for this class of compounds nih.govresearchgate.netresearchgate.netnih.gov.

The biosynthesis of hydroxamate siderophores like this compound typically begins with the hydroxylation of L-ornithine to N⁵-hydroxy-L-ornithine, catalyzed by L-ornithine N⁵-oxygenase (SidA) nih.govnih.govnih.govresearchgate.netnih.gov. Following this, N⁵-hydroxy-L-ornithine undergoes acylation to form N⁵-acyl-N⁵-hydroxy-L-ornithine, which serves as the basic structural unit nih.govnih.gov. Subsequently, multiple units of this modified ornithine are condensed by NRPS enzymes through peptide or ester bonds to yield linear or cyclic peptides nih.gov. For trihydroxamate siderophores such as this compound, three such units would be assembled. Further modifications, such as additional hydroxylation or methylation, may occur to yield the final distinct siderophore nih.gov.

Hydroxylation of L-Ornithine

The initial and critical step in the biosynthesis of hydroxamate siderophores is the hydroxylation of L-ornithine. This reaction converts L-ornithine into N5-hydroxy-L-ornithine. The hydroxylation is catalyzed by flavin-dependent monooxygenases, such as L-ornithine N5-oxygenase (e.g., SidA in Aspergillus fumigatus). This enzymatic process requires the consumption of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) and molecular oxygen, with flavin adenine dinucleotide (FAD) serving as a necessary cofactor. This hydroxylation is considered the first committed step in the pathway for many siderophores.

Acylation of N-hydroxy-L-ornithine

Following hydroxylation, the N5-hydroxy-L-ornithine undergoes an acylation reaction. This step leads to the formation of N-acyl-N-hydroxy-L-ornithine. The enzyme responsible for this transformation is typically a transacetylase, also referred to as acyl-CoA: N-hydroxy-L-ornithine N-acyl transferase. An acyl-CoA derivative acts as the acyl donor in this reaction.

Relationship to Other Coprogen Siderophores (e.g., Coprogen, Hydroxycoprogen I, Neocoprogen I)

This compound is classified as a trihydroxamate siderophore and is structurally related to other compounds within the coprogen family. This family of fungal siderophores is characterized by being composed of trans-fusarinine subunits, which can exist in dihydroxamate or trihydroxamate forms.

Studies have identified this compound alongside other extracellular siderophores, such as Coprogen, Hydroxycoprogen, and Neocoprogen I, produced by various fungi including Alternaria alternata and Aspergillus fumigatus. The core structure of these siderophores is often derived from Nδ-acyl-Nδ-hydroxy-L-ornithine units.

The structural variations among coprogen siderophores, including this compound, arise from differences in their acyl groups. For instance, a comparative analysis of acyl groups in coprogen siderophores highlights the specific composition of this compound, which includes a methyl group (CH3), a trans-anhydromevalonic acid (B), and an acetyl group (Ac) at specific positions, distinguishing it from other family members like Coprogen, Neocoprogen I, and Hydroxycoprogen.

The following table illustrates the acyl groups associated with various coprogen siderophores, providing insight into their structural relationships:

| Siderophore Name | R1 | R2 | R3 | R4 |

| Coprogen | A | A | Ac | H |

| Neocoprogen I | CH3 | A | Ac | H |

| Hydroxycoprogen | A | B | Ac | H |

| This compound | CH3 | B | Ac | H |

Note: A represents anhydromevalonic acid, B represents trans-anhydromevalonic acid, Ac represents acetyl, and H represents hydrogen.

This table demonstrates how minor variations in acyl groups lead to distinct compounds within the coprogen siderophore family, each with specific structural characteristics.

Biological Functions of Hydroxyneocoprogen I in Microbial Physiology

Role in Iron Acquisition and Homeostasis

Siderophores, including Hydroxyneocoprogen I, are critical for enabling microorganisms to acquire essential iron, a fundamental mineral element necessary for cell growth and development, especially when its concentration in the extracellular medium is limited.

Microorganisms produce and secrete siderophores such as this compound into the surrounding environment, where they effectively complex with insoluble ferric iron (Fe(III)). This process, termed iron sequestration, renders the iron soluble and available for cellular uptake. Subsequently, the Fe(III)-siderophore complex is transported across the cytoplasmic membrane into the microbial cell, frequently via a "shuttle mechanism" that involves specific siderophore transport proteins. Research has specifically identified this compound among the extracellular siderophores produced by fungi like Alternaria alternata, underscoring its direct involvement in scavenging environmental iron.

Table 1: Examples of Extracellular Siderophores in Alternaria alternata

| Siderophore Type | Location | Role |

| Dimerumic acid | Extracellular | Iron acquisition from external medium |

| This compound | Extracellular | Iron acquisition from external medium |

| Hydroxycoprogen | Extracellular | Iron acquisition from external medium |

| Neocoprogen I | Extracellular | Iron acquisition from external medium |

| Coprogen (B1513091) | Extracellular | Iron acquisition from external medium |

Involvement in Fungal Virulence and Pathogenesis

Siderophores, including this compound, are recognized as significant virulence factors in many fungal pathogens. The capacity of pathogenic fungi to acquire iron from their host is frequently a prerequisite for successful infection and the establishment of disease, largely because free iron is typically scarce in host environments due to host iron-binding proteins. The presence of this compound has been specifically noted in investigations into fungal pathogenesis, for instance, in Alternaria alternata, where siderophore production and subsequent iron acquisition are deemed essential for the pathogen's virulence. Disruptions in the mechanisms of siderophore synthesis or transport can consequently impair a fungus's ability to acquire iron from host cells, leading to a reduction in its virulence and pathogenic potential.

Ecological Significance within Microbial Communities

Beyond their roles in individual microbial physiology, siderophores exert a substantial influence on the broader ecology of microbial communities. They are particularly important in soil ecosystems, where they impact the bioavailability of iron derived from mineral dissolution through processes like bioweathering.

In environments characterized by limited iron availability, microorganisms engage in intense competitive iron scavenging, where the production and efficiency of siderophores like this compound provide a significant competitive advantage. Different fungal species are known to produce a diverse array of hydroxamate and carboxylate siderophores, leading to complex interspecies interactions and competition for this vital nutrient within shared ecological niches. This competitive dynamic driven by siderophore production can influence microbial community structure and function.

Table 2: Siderophores and Their Producing Organisms (Examples)

| Siderophore | Producing Organisms (Examples) |

| This compound | Alternaria alternata, A. longipes |

| Fusarinine (B1175079) C | Fusarium roseum, Aureobasidium melanogenum, Aspergillus fumigatus nih.gov |

| Ferrichrome | Ustilago sphaerogena, Candida sp. |

| Ferricrocin | Aspergillus fumigatus, Alternaria alternata (intracellular) nih.gov |

| Coprogen | Penicillium species, Neurospora crassa nih.gov |

Mechanisms of Iron Uptake and Transport Mediated by Hydroxyneocoprogen I

Siderophore-Mediated Iron Transport Systems in Fungi

Fungi actively synthesize and secrete siderophores, which are low-molecular-weight, high-affinity iron-chelating compounds, into the extracellular environment nih.govnih.govgoogle.com. These siderophores efficiently scavenge and solubilize ferric iron (Fe³⁺) by forming highly stable ferric-siderophore complexes nih.govnih.govgoogle.com. Once formed, these iron-bound siderophore complexes are recognized and transported back into the fungal cell via specific microbial uptake systems nih.gov. This process is critical for fungal proliferation and survival, especially in iron-limited environments, and is often linked to fungal virulence in pathogenic species nih.gov.

The fungal cell wall, composed of glucans, chitin, chitosan, and glycosylated proteins, plays a role in this transport, with mannoproteins influencing cell permeability and nutrient passage to the periplasmic space and plasma membrane nih.govgoogle.com. Siderophore-iron retention proteins (FIT mannoproteins) in the cell wall can facilitate iron retention with siderophores, and their absence can significantly reduce siderophore uptake, as observed with ferrichrome and ferrioxamine nih.govgoogle.com.

Cellular Mechanisms for Iron Utilization from Siderophore Complexes

Upon internalization of the ferric-siderophore complex, the iron must be released from the siderophore to become available for intracellular metabolic processes. Microorganisms employ several distinct cellular mechanisms for this dissociation nih.gov.

Shuttle Mechanism

The shuttle mechanism involves the direct uptake of the intact ferric-siderophore complex into the cell nih.govgoogle.com. Once inside the cytoplasm, the iron is released from the siderophore. This release can occur through a reductase-mediated process, where ferric iron (Fe³⁺) is reduced to ferrous iron (Fe²⁺), or through direct ligand exchange nih.govgoogle.com. In the ligand exchange scenario, the iron is transferred from the internalized siderophore to an intracellular iron-free siderophore or another iron-binding molecule, which then serves as a storage or transport molecule within the cell nih.govgoogle.com. The original, now iron-free, siderophore is then recycled and potentially re-secreted to acquire more extracellular iron nih.govgoogle.com. This mechanism has been observed for siderophores belonging to the coprogen (B1513091) and ferrichrome families, to which Hydroxyneocoprogen I is related nih.govgoogle.com.

Research on bacterial systems, such as Aeromonas hydrophila and Escherichia coli, further illustrates the shuttle mechanism where an outer membrane siderophore receptor initially binds an apo-siderophore (iron-free). A second ferric-siderophore then binds to the receptor, and a critical iron exchange step occurs, transferring the metal to the bound apo-siderophore, which is subsequently transported across the outer membrane. This indicates a sophisticated interplay between the iron-bound and iron-free forms of the siderophore at the transport interface.

Hydrolytic Mechanism Involving Esterases

In the hydrolytic mechanism, the entire ferric-siderophore complex is transported into the cell. Once in the cytoplasm, specific esterase enzymes catalyze the hydrolysis of the ester bonds within the siderophore structure nih.govnih.gov. This enzymatic cleavage liberates the ferric iron from the siderophore backbone nih.govnih.gov. For instance, in Aspergillus fumigatus, esterases like EstB and SidJ are responsible for hydrolyzing triacetylfusarinine C (TAFC) and fusarinine (B1175079) C (FsC) iron complexes, respectively, to release iron for cellular utilization nih.govnih.gov. Studies have shown that strains deficient in these esterases exhibit significantly slowed growth rates under iron-deficient conditions, highlighting the importance of this mechanism.

Reductive Mechanism

The reductive mechanism is a widespread strategy for iron acquisition in fungi, particularly for iron that is not directly transported as a siderophore complex nih.govnih.govnih.govgoogle.com. In this pathway, ferric iron (Fe³⁺) is reduced to its more soluble ferrous form (Fe²⁺) at the cell surface by ferric reductases nih.govnih.govgoogle.com. After reduction, the ferrous iron is then transported into the cell by specific high-affinity ferrous iron transporters google.com. For example, in Saccharomyces cerevisiae, ferric reductases (Fre1p and Fre2p) reduce various ferric chelates, including some iron-siderophore complexes like ferrichrome and ferrioxamine B. The resulting Fe²⁺ is then imported by the high-affinity oxidase-permease complex Fet3p-Ftr1p, which re-oxidizes the iron during transport google.com. Some siderophores, such as certain ferrichromes, may not enter the cell at all, instead releasing their ferric iron at the membrane via reduction, with only the ferrous iron subsequently transported nih.gov.

Ligand Exchange Mechanisms

Ligand exchange mechanisms involve the transfer of iron from the siderophore to another ligand. This can occur either at the cell surface or within the cell nih.govgoogle.com. In the context of the shuttle mechanism, ligand exchange is a critical step where iron is transferred from the incoming ferric-siderophore to an intracellular or receptor-bound apo-siderophore or other iron-binding molecules nih.gov. This process does not necessarily involve a redox reaction for iron release. The ability of a receptor to facilitate iron exchange between an iron-loaded siderophore and an iron-free siderophore at the cell surface can increase the efficiency of iron uptake, especially in environments with low ferric-siderophore concentrations.

Interactions with Membrane-Bound Transport Proteins (e.g., FIT proteins)

The transport of siderophore-iron complexes across fungal membranes relies on specific membrane-bound transport proteins. In fungi, a class of proteins known as siderophore-iron transporters (SIT proteins) are responsible for the uptake of these complexes google.com. These transporters are often part of larger systems that facilitate the highly specific and energy-dependent internalization of ferric-siderophores.

In Saccharomyces cerevisiae, siderophore-iron retention proteins (FIT mannoproteins), including Fit1, Fit2, and Fit3, are located in the cell wall and play a role in retaining siderophores, thereby contributing to iron acquisition nih.govgoogle.com. Deletion of genes encoding these FIT proteins has been shown to reduce the uptake of siderophores like ferrichrome and ferrioxamine by up to 50% nih.govgoogle.com.

While the detailed interactions of this compound with specific fungal FIT proteins or SIT transporters are areas of ongoing research, the general principles of siderophore transport involve recognition of the ferric-siderophore complex by outer membrane receptors, followed by energy-dependent translocation across the membrane. In Gram-negative bacteria, for example, this involves TonB-dependent transporters (TBDTs) in the outer membrane, periplasmic binding proteins (PBPs) such as FhuD, and ATP-binding cassette (ABC) transporters in the inner membrane. These systems ensure the efficient and selective uptake of iron-siderophore complexes, highlighting the sophisticated molecular machinery fungi employ to secure this vital nutrient.

Isolation and Structural Elucidation Methodologies of Hydroxyneocoprogen I

Analytical Techniques for Structural Elucidation

Other Spectroscopic Methods (e.g., IR)

Infrared (IR) spectroscopy is a valuable tool in the structural elucidation of organic compounds, including siderophores, by providing information about the functional groups present within the molecule mit.educompoundchem.com. IR spectroscopy operates by shining infrared light through a sample; specific frequencies of this light are absorbed by the chemical bonds, causing them to vibrate (stretch or bend) compoundchem.com. The pattern of absorbed frequencies, represented as troughs in an IR spectrum, is characteristic of particular functional groups compoundchem.com.

For siderophores, which often contain hydroxamate, catecholate, α-hydroxycarboxylate, or mixed-function groups, IR spectroscopy can confirm the presence of key functionalities. For instance:

Hydroxyl (O-H) groups : Typically show broad absorption bands in the region of 3200-3600 cm⁻¹ due to stretching vibrations, often indicative of alcohols or carboxylic acids maas.edu.mm.

Carbonyl (C=O) groups : Strong absorption bands usually appear around 1650-1750 cm⁻¹, characteristic of amides, esters, or carboxylic acids, which are common in siderophore structures compoundchem.com.

N-H stretching : Primary and secondary amines, found in some siderophores, exhibit characteristic absorption bands in the 3300-3500 cm⁻¹ range.

C-H stretching : Aliphatic and aromatic C-H stretches appear in the 2800-3100 cm⁻¹ region.

While IR spectroscopy provides insight into the presence of functional groups, it is generally used in conjunction with other spectroscopic methods like NMR and MS for a complete structural assignment jnu.ac.incompoundchem.com. It serves as a complementary technique, offering rapid qualitative analysis of functional group presence.

Challenges in Structural Characterization of Siderophores

The structural characterization of siderophores presents several inherent challenges, making their study analytically complex researchgate.netmdpi.com. These difficulties stem from various factors:

Complex and Diverse Structures : Siderophores exhibit vast structural diversity, with over 80 different types isolated from marine microorganisms alone mdpi.com. Their complex molecular architectures, often involving multiple chelating groups (e.g., hydroxamates, catecholates, carboxylates), make their full structural elucidation intricate researchgate.netjnu.ac.in.

Low Concentrations in Natural Samples : In natural environments such as seawater or soil, siderophores are often present in very low concentrations, typically in the nanomolar range jnu.ac.inmdpi.com. This necessitates the use of large sample volumes (liters) and extensive pre-concentration steps, such as solid-phase extraction (SPE), before analysis jnu.ac.inmdpi.com.

Matrix Effects : Environmental samples are complex matrices containing numerous interfering compounds that can mask siderophore signals or hinder their extraction and analysis jnu.ac.inacs.org. The adsorption of siderophores to soil particles and organic matter, for example, can significantly reduce extraction efficiencies acs.org.

Instability and Speciation : Some siderophores, particularly catecholate types, can be susceptible to hydrolysis or oxidation, especially under varying pH conditions, complicating their extraction and stability during analysis acs.orgmdpi.com. Furthermore, siderophores can exist in different speciation forms (e.g., apo-siderophores vs. ferric-siderophores), and the presence of iron (Fe³⁺) can cause line broadening in NMR signals, often requiring the removal of the metal prior to data acquisition jnu.ac.innih.gov.

Difficulty in Obtaining Sufficient Quantities : For comprehensive structural elucidation using techniques like NMR, milligram quantities of the pure compound are often required jstar-research.com. Isolating such quantities from low-concentration natural sources or even microbial cultures can be a significant bottleneck jnu.ac.in.

Non-Specificity of Detection Assays : While universal assays like the Chrome Azurol S (CAS) assay are widely used for initial screening, they are limited by their non-specificity and may not be suitable for all microorganisms or provide detailed structural information jnu.ac.inacs.org. More specific methods are often needed to differentiate siderophore classes acs.org.

These challenges highlight the need for sensitive, high-resolution analytical techniques and robust pre-concentration and purification strategies to effectively characterize novel and known siderophores.

Genetic and Regulatory Aspects of Hydroxyneocoprogen I Production

Regulation of Siderophore Biosynthesis Genes

The expression of genes involved in the siderophore biosynthetic pathway is meticulously controlled at the transcriptional level, responding dynamically to environmental iron concentrations.

Iron is the principal environmental cue regulating the production of Hydroxyneocoprogen I and other siderophores. The metabolic machinery of the cell is finely tuned to sense and respond to fluctuating iron levels. nih.govmdpi.com When iron is scarce, the organism initiates a stress response to enhance its iron uptake capabilities, a key component of which is the large-scale production and secretion of siderophores. nih.gov Conversely, under iron-replete or high-iron conditions, the genes responsible for siderophore biosynthesis are repressed to prevent the toxic accumulation of iron within the cell and to conserve metabolic energy. nih.govresearchgate.net This regulation ensures that siderophore synthesis is activated only when necessary for iron acquisition. mdpi.commdpi.com

Two key transcription factors, SreA and HapX, form the core of the regulatory circuit controlling iron homeostasis and siderophore production in many fungi, including Aspergillus fumigatus. researchgate.netembopress.org These factors work in opposition to each other, linked by a negative feedback loop, to fine-tune the expression of iron-related genes. plos.orgresearchgate.net

SreA: This GATA-type transcription factor acts as a repressor of iron acquisition. plos.orgnih.gov When intracellular iron levels are sufficient, SreA is active and binds to HGATAR motifs in the promoter regions of target genes, including those required for siderophore biosynthesis. nih.gov This binding represses their transcription, effectively shutting down the siderophore system to prevent unnecessary iron uptake. researchgate.netnih.gov SreA also represses the expression of hapX. plos.org

HapX: This bZIP transcription factor is crucial for the adaptation to iron starvation. embopress.orgplos.org Under iron-depleted conditions, HapX is expressed and functions to activate genes involved in siderophore-mediated iron acquisition. researchgate.netembopress.org Simultaneously, HapX represses the transcription of genes encoding iron-consuming pathways, such as heme biosynthesis and respiration, to spare the limited iron available. embopress.orgplos.org In a feedback mechanism, HapX also represses the expression of sreA during iron starvation. plos.org

This dual-control system allows the fungus to mount a rapid and efficient response to changes in iron availability, ensuring survival in diverse environments. researchgate.net

| Factor | Role in Iron Homeostasis | Effect on Siderophore Biosynthesis | Active Condition |

| SreA | Represses iron uptake to prevent toxicity. researchgate.netplos.org | Represses transcription of biosynthesis genes. nih.gov | Iron-replete |

| HapX | Activates iron uptake and spares iron consumption. researchgate.netembopress.org | Activates transcription of biosynthesis genes. researchgate.net | Iron-depleted |

Genomic and Transcriptomic Studies

Genomic and transcriptomic analyses have been instrumental in elucidating the genetic basis of siderophore production and its regulation. nih.govmdpi.com Whole-genome sequencing allows for the identification of gene clusters responsible for the biosynthesis of secondary metabolites, including siderophores. mdpi.com These clusters typically contain all the necessary genes, such as non-ribosomal peptide synthetases (NRPSs), tailoring enzymes, and transporters.

Transcriptomic studies, particularly using techniques like RNA sequencing, provide a snapshot of gene expression under different conditions. mdpi.combiorxiv.org By comparing the transcriptomes of fungi grown in iron-depleted versus iron-replete media, researchers can identify all the genes that are differentially expressed in response to iron availability. nih.gov Such studies have confirmed that under iron starvation, there is a significant upregulation of genes within the siderophore biosynthesis clusters, as well as the transcription factor HapX. researchgate.net Conversely, the transcription factor SreA and genes related to iron storage are downregulated. researchgate.net These powerful "omics" approaches have been crucial in defining the SreA and HapX regulons, which encompass the full set of genes they control to maintain iron homeostasis. nih.gov

Impact of Gene Knockouts on Siderophore Production

The critical roles of SreA and HapX in regulating siderophore biosynthesis have been definitively demonstrated through gene knockout experiments. idtdna.comnih.gov Creating mutant strains that lack either the sreA or hapX gene and observing the resulting phenotype provides direct evidence of their function. researchgate.netresearchgate.net

ΔsreA Mutant: A strain with a deleted sreA gene (ΔsreA) loses its ability to repress iron acquisition in the presence of iron. plos.org Consequently, these mutants exhibit partial derepression of siderophore production even under iron-replete conditions. nih.gov This leads to an increased cellular accumulation of iron, which can be toxic. nih.gov

ΔhapX Mutant: In contrast, a strain lacking the hapX gene (ΔhapX) is severely impaired in its ability to grow under iron-starvation conditions. researchgate.netplos.org This is because the mutant cannot effectively activate the siderophore system to acquire sufficient iron. researchgate.net The production of siderophores is significantly reduced in ΔhapX mutants during iron depletion, highlighting HapX's essential role as a positive regulator. plos.org

These genetic manipulations confirm the opposing functions of SreA and HapX and solidify their status as the master regulators of siderophore-mediated iron uptake.

| Gene Knockout | Condition | Effect on Siderophore Production | Phenotype |

| ΔsreA | Iron-replete | Partially derepressed (constitutively active). nih.gov | Impaired growth due to iron toxicity. researchgate.net |

| ΔhapX | Iron-depleted | Significantly reduced/impaired. researchgate.netplos.org | Impaired growth due to iron starvation. researchgate.netplos.org |

Advanced Research Perspectives and Future Directions

Elucidating Uncharacterized Biological Functions

Beyond its established role in high-affinity iron uptake, Hydroxyneocoprogen I and other members of the coprogen (B1513091) family may possess additional, uncharacterized biological functions that contribute to fungal physiology and adaptation. Future research should focus on exploring these potential non-classical roles. Siderophore-mediated iron acquisition is a key factor in the virulence of many pathogenic fungi. mdpi.com While the general contribution of siderophores to pathogenicity is recognized, the specific roles of this compound in host-pathogen interactions, such as tissue invasion and evasion of the host immune response, warrant further investigation.

Furthermore, the potential involvement of this compound in processes such as sexual and asexual development, oxidative stress resistance, and inter-species competition for iron resources are areas ripe for exploration. Investigating these underexplored functions will provide a more comprehensive understanding of the multifaceted contributions of this compound to fungal biology.

Deeper Understanding of Regulatory Networks

The biosynthesis of fungal siderophores, including this compound, is tightly regulated to maintain iron homeostasis and prevent iron toxicity. mdpi.com This regulation occurs through a complex interplay of transcription factors that respond to intracellular iron levels. Key players in this regulatory network include the GATA-type transcription factor SreA, which acts as a repressor under iron-replete conditions, and the bZIP transcription factor HapX, which is an activator in iron-depleted environments. mdpi.comnih.gov These two factors often form a negative feedback loop to fine-tune the expression of siderophore biosynthetic genes. mdpi.com

While this general framework is understood, a deeper understanding of the specific regulatory networks governing this compound biosynthesis is needed. Future research should aim to identify additional regulatory elements and transcription factors that may modulate the expression of the genes involved in its production. Investigating how environmental cues beyond iron availability, such as pH, nutrient limitation, and the presence of competing microorganisms, influence the expression of this compound biosynthetic genes will provide a more holistic view of its regulation.

Table 1: Key Transcription Factors in Fungal Siderophore Regulation

| Transcription Factor | Family | Function in Siderophore Regulation |

| SreA | GATA-type | Repressor under high iron conditions |

| HapX | bZIP | Activator under low iron conditions |

This table is interactive. Click on the headers to sort.

Advanced Analytical Techniques for Comprehensive Profiling

A thorough understanding of the roles of this compound requires sensitive and specific analytical methods for its detection and quantification in complex biological matrices. Advanced analytical techniques, particularly those combining liquid chromatography with high-resolution mass spectrometry (LC-HRMS), are powerful tools for the comprehensive profiling of fungal metabolites. nih.govmdpi.commonash.edu

Future efforts in this area should focus on the development and optimization of targeted LC-MS/MS methods for the absolute quantification of this compound. Such methods would enable precise measurements of its production under different physiological conditions and in various fungal species. Furthermore, the application of untargeted metabolomics approaches can facilitate the discovery of novel derivatives of this compound and provide insights into its metabolic fate within the fungal cell and in its interactions with the environment. oup.comresearchgate.net

Table 2: Advanced Analytical Techniques for Siderophore Profiling

| Technique | Principle | Application for this compound |

| HPLC | Separation based on polarity | Separation from other metabolites |

| Mass Spectrometry (MS) | Mass-to-charge ratio measurement | Identification and quantification |

| LC-MS/MS | Combined separation and fragmentation | Highly sensitive and specific quantification |

| Untargeted Metabolomics | Global metabolite profiling | Discovery of novel related compounds |

This table is interactive. Click on the headers to sort.

Development of Predictive Models for Fungal Siderophores

The development of predictive models for the biosynthesis of fungal siderophores holds significant promise for understanding and potentially manipulating their production. Computational approaches, including genome mining and metabolic modeling, can be employed to identify biosynthetic gene clusters (BGCs) responsible for the production of siderophores like this compound. escholarship.org By analyzing the genetic blueprint of a fungus, it is possible to predict its capacity to produce specific siderophores.

Mathematical models can be developed to simulate the dynamics of siderophore production in response to varying environmental conditions, such as iron availability. nih.gov These models can help to predict the optimal conditions for this compound production and provide insights into the metabolic fluxes within the biosynthetic pathway. Integrating genomic, transcriptomic, and metabolomic data into these models will enhance their predictive power and contribute to a more comprehensive understanding of the factors governing the biosynthesis of this important fungal siderophore. biorxiv.org

Q & A

Q. What are the critical considerations for synthesizing Hydroxyneocoprogen I with high purity and yield in laboratory settings?

Methodological Answer: Synthesis protocols should prioritize reaction conditions (e.g., temperature, solvent selection) and purification steps (e.g., column chromatography, recrystallization). Ensure reproducibility by documenting stoichiometric ratios, catalyst use, and inert atmosphere requirements. Characterization via NMR, HPLC, and mass spectrometry is essential to confirm structural integrity .

Q. How can researchers design initial bioactivity assays for this compound while minimizing experimental bias?

Methodological Answer: Employ blinded or randomized experimental designs, with appropriate controls (e.g., negative/vehicle controls and positive reference compounds). Validate assay conditions (e.g., pH, temperature) using pilot studies and adhere to standardized protocols (e.g., OECD guidelines). Use statistical power analysis to determine sample sizes .

Q. What analytical techniques are most reliable for characterizing this compound’s physicochemical properties?

Methodological Answer: Combine spectroscopic methods (e.g., UV-Vis, FTIR) for functional group identification, X-ray crystallography for structural elucidation, and thermogravimetric analysis (TGA) for stability assessment. Cross-validate results with chromatographic methods (e.g., HPLC-DAD) to ensure purity ≥95% .

Q. How should literature reviews be structured to identify gaps in this compound research?

Methodological Answer: Use systematic review frameworks (e.g., PRISMA) to catalog existing studies, focusing on mechanistic hypotheses, conflicting results, and understudied applications. Prioritize peer-reviewed journals and avoid non-curated databases. Annotate methodologies to highlight limitations (e.g., lack of in vivo models) .

Q. What steps ensure experimental reproducibility for this compound in interdisciplinary studies?

Methodological Answer: Document all protocols in granular detail, including equipment calibration, reagent batch numbers, and environmental conditions. Share raw data and code via repositories (e.g., Zenodo). Use collaborative platforms for real-time data validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?

Methodological Answer: Conduct meta-analyses to identify confounding variables (e.g., cell passage number, culture media composition). Validate findings using isogenic cell lines or 3D organoid models. Apply machine learning to stratify data by experimental parameters .

Q. What computational strategies are effective for modeling this compound’s interaction with biological targets?

Methodological Answer: Use molecular docking (e.g., AutoDock Vina) paired with molecular dynamics simulations (e.g., GROMACS) to predict binding affinities and conformational changes. Validate in silico results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How can the metabolic stability of this compound be optimized without compromising its efficacy?

Methodological Answer: Employ structure-activity relationship (SAR) studies to modify functional groups prone to phase I/II metabolism. Use in vitro microsomal assays (e.g., human liver microsomes) and LC-MS/MS to track metabolite formation. Prioritize analogs with balanced lipophilicity (LogP 2–5) .

Q. What experimental designs are optimal for elucidating this compound’s mechanism of action in complex biological systems?

Methodological Answer: Integrate multi-omics approaches (transcriptomics, proteomics) with CRISPR-Cas9 knockouts to identify signaling pathways. Use time-resolved imaging (e.g., live-cell microscopy) to track subcellular localization and real-time effects .

Q. How can novel analytical methodologies address limitations in detecting this compound at trace concentrations?

Methodological Answer: Develop sensitive LC-MS/MS protocols with isotope-labeled internal standards. Optimize extraction methods (e.g., solid-phase microextraction) to minimize matrix interference. Validate limits of detection (LOD) and quantification (LOQ) using ICH guidelines .

Guidelines for Data Integrity and Reporting

- Experimental Replication : Include triplicate measurements and independent replicates in separate experimental runs .

- Ethical Compliance : For preclinical studies, adhere to ARRIVE 2.0 guidelines for animal welfare and data transparency .

- Data Sharing : Deposit raw spectra, chromatograms, and code in FAIR-aligned repositories to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.